3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid
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Overview
Description
3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a triazole ring, which is further connected to a carbamoyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Carbamoylation: The triazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the carbamoyl triazole with a suitable propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The carbamoyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}butanoic acid
- 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}pentanoic acid
- 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}hexanoic acid
Uniqueness
The uniqueness of 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for interactions with biological targets. The propanoic acid moiety adds to its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7F3N4O3 |
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Molecular Weight |
252.15 g/mol |
IUPAC Name |
4-oxo-4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C7H7F3N4O3/c8-7(9,10)5-12-6(14-13-5)11-3(15)1-2-4(16)17/h1-2H2,(H,16,17)(H2,11,12,13,14,15) |
InChI Key |
TUCYAMVPPHBONY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NC1=NNC(=N1)C(F)(F)F |
Origin of Product |
United States |
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